

Application Notes and Protocols for the Chemical Synthesis of Cyclo(prolyltyrosyl)

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Compound of Interest

Compound Name: Cyclo(prolyltyrosyl)

Cat. No.: B1200176

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Abstract

Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or maculosin, is a naturally occurring cyclic dipeptide with a diketopiperazine structure. It is a secondary metabolite found in various fungi and bacteria and has garnered significant interest due to its diverse biological activities, including antibacterial, phytotoxic, and cytotoxic properties. Notably, **Cyclo(prolyltyrosyl)** has been shown to be involved in quorum sensing, a cell-to-cell communication mechanism in bacteria, and exhibits antifungal activity by targeting the [H⁺]ATPase Pma1 in the plasma membrane of fungi. These properties make it a compelling molecule for research in microbiology, natural product chemistry, and as a potential lead compound in drug discovery. This document provides a detailed protocol for the chemical synthesis of Cyclo(L-Pro-L-Tyr) via a solution-phase methodology, along with its characterization data and an overview of its biological signaling pathway.

Chemical Structure and Properties

Property	Value	Reference
IUPAC Name	(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione	
Common Names	Cyclo(L-Pro-L-Tyr), Maculosin	
CAS Number	4549-02-4	
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₃	
Molecular Weight	260.29 g/mol	
Appearance	White solid	
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.	

Experimental Protocols

The synthesis of Cyclo(L-Pro-L-Tyr) is achieved through a two-step solution-phase synthesis. The first step involves the coupling of N-terminally protected L-proline with the methyl ester of L-tyrosine to form a linear dipeptide. The second step involves the deprotection of the N-terminal protecting group, followed by spontaneous intramolecular cyclization to yield the desired diketopiperazine.

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Pro-L-Tyr-OMe)

This protocol outlines the coupling of Boc-protected L-proline and L-tyrosine methyl ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

- Boc-L-proline

- L-tyrosine methyl ester hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
- Add Boc-L-proline (1.0 eq) and HOBt (1.1 eq) to the reaction mixture.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.1 eq) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO_3 solution and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to obtain the protected linear dipeptide, Boc-L-Pro-L-Tyr-OMe.

Step 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Tyr)

This part of the protocol describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.

Materials:

- Boc-L-Pro-L-Tyr-OMe (from Step 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Methanol
- Rotary evaporator
- Standard laboratory glassware

Procedure:

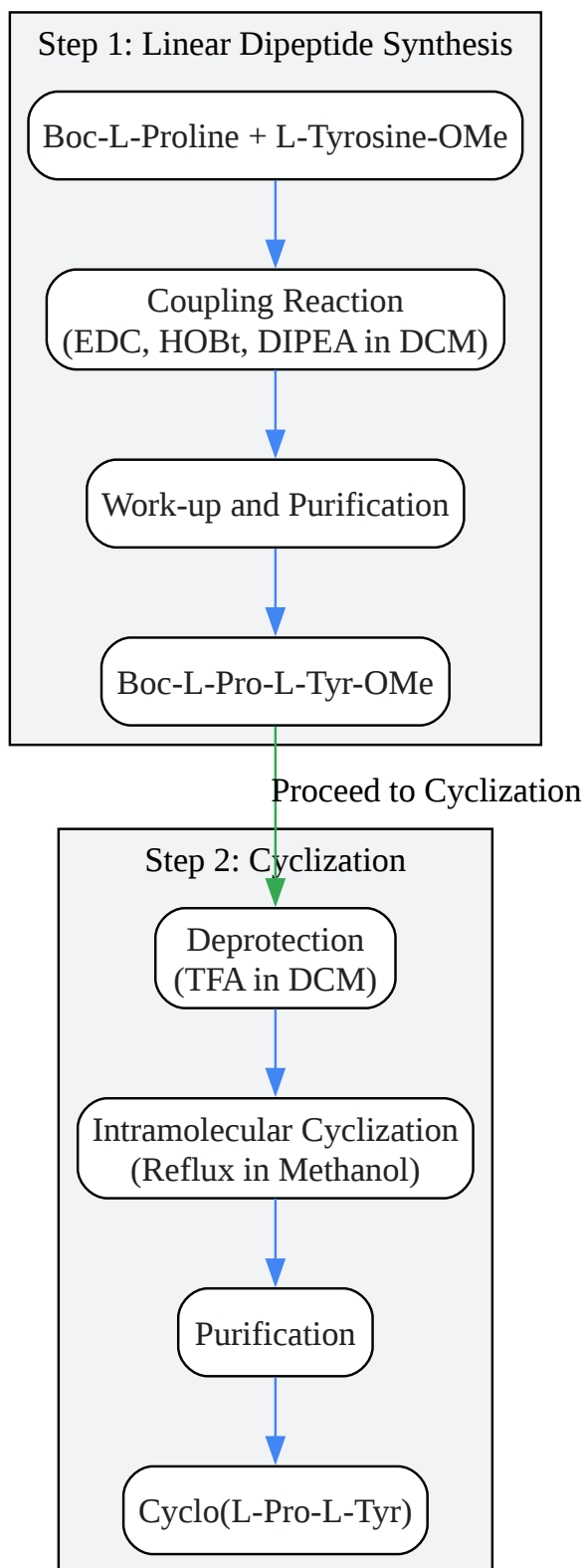
- Dissolve the purified Boc-L-Pro-L-Tyr-OMe (1.0 eq) in a solution of 50% TFA in DCM.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
- Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
- Dissolve the resulting residue in methanol and heat to reflux for 4-6 hours to induce cyclization.

- Monitor the cyclization by TLC.
- After the reaction is complete, cool the solution and concentrate it under reduced pressure.
- Purify the crude Cyclo(L-Pro-L-Tyr) by recrystallization or flash column chromatography to yield the final product as a white solid.

Characterization Data

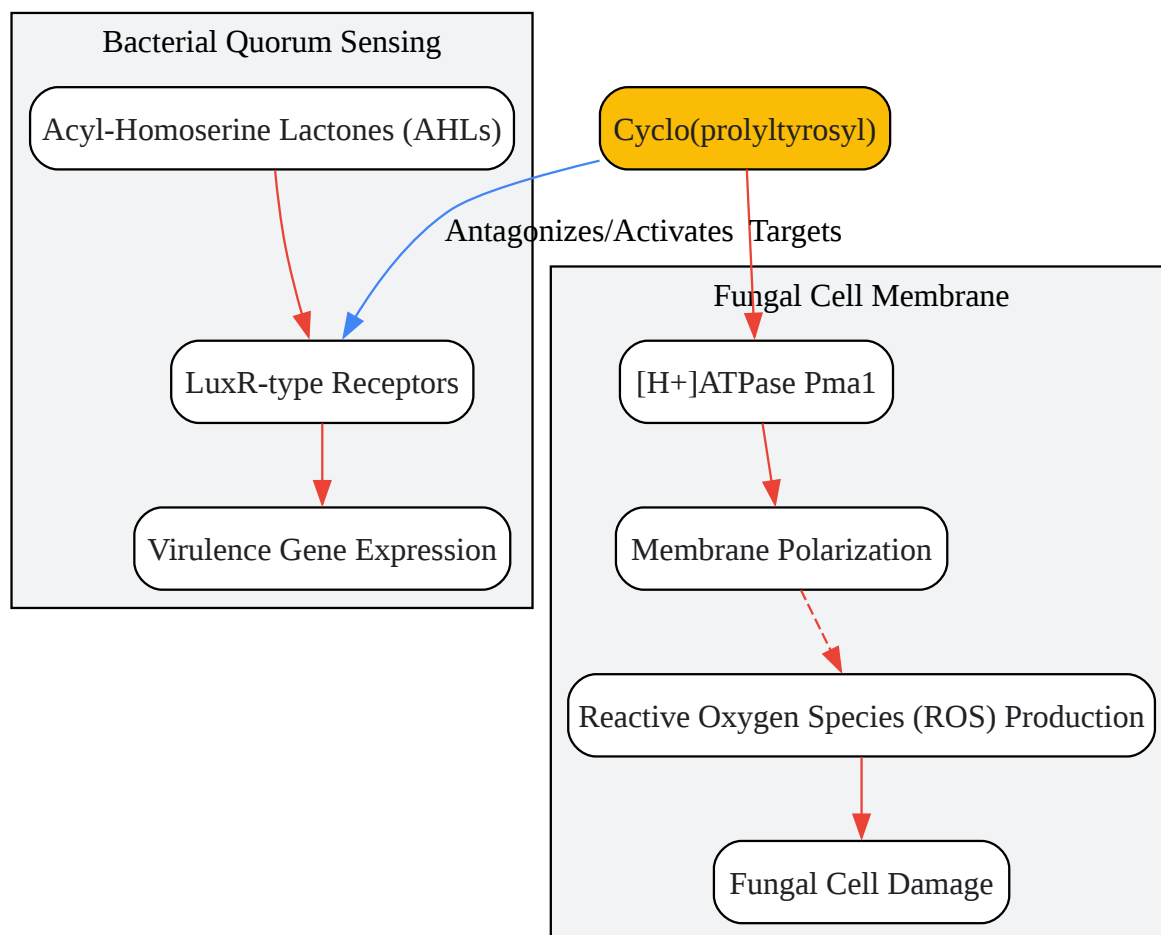
Analysis	Data
^1H NMR (400 MHz, MeOD), δH	7.03 (2H, d, $J = 8.4$ Hz), 6.69 (2H, d, $J = 8.4$ Hz), 4.36 (1H, m), 4.04 (1H, ddd, $J = 10.8, 6.4, 1.6$ Hz), 3.48–3.58 (1H, m), 3.05 (2H, ABqd, $J = 12.0, 4.8$ Hz), 2.05–2.11 (2H, m), 1.76–1.83 (2H, m)
^{13}C NMR (100 MHz, MeOD), δC	170.8, 167.0, 157.7, 132.1 (2C), 127.6, 116.2 (2C), 60.1, 57.9, 45.9, 37.7, 29.4, 22.7
Mass Spectrometry (UHPLC/MS)	$[\text{M}+\text{H}]^+ = 261.1235 - 261.1239$

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Solution-phase synthesis workflow for Cyclo(L-Pro-L-Tyr).



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Caption: Biological signaling pathways affected by **Cyclo(prolyltyrosyl)**.

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